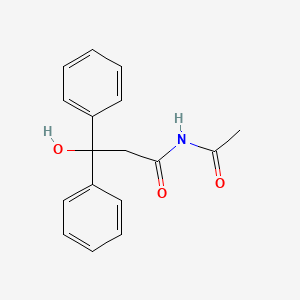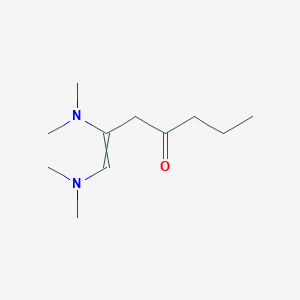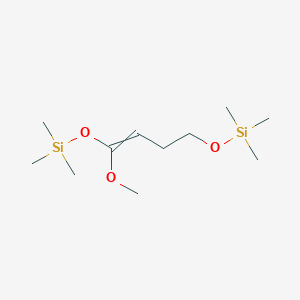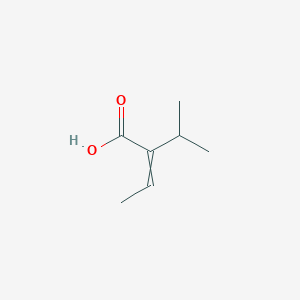
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is an organic compound that features both hydroxyl and sulfanyl functional groups attached to an indene-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 2-hydroxyindene with thiol reagents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially leading to the formation of diketones.
Reduction: The sulfanyl group can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: Both the hydroxyl and sulfanyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions might involve the use of strong acids or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while substitution reactions could produce a variety of functionalized indene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action for 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and sulfanyl groups could play key roles in these interactions, forming hydrogen bonds or coordinating with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1H-indene-1,3(2H)-dione: Lacks the sulfanyl group, which might affect its reactivity and applications.
2-Sulfanyl-1H-indene-1,3(2H)-dione: Lacks the hydroxyl group, potentially altering its chemical properties and biological activity.
1,3-Indandione: A simpler structure that serves as a precursor to more complex indene derivatives.
Uniqueness
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is unique due to the presence of both hydroxyl and sulfanyl groups, which can impart distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
93173-17-2 |
|---|---|
Formule moléculaire |
C9H6O3S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
2-hydroxy-2-sulfanylindene-1,3-dione |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H |
Clé InChI |
XUAYIXLUPVEQFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)





![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)


![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
